2-Amino-4-cyclopropyl-4-oxobutanoic acid
Description
Systematic Nomenclature and Stereoisomerism
The name "2-Amino-4-cyclopropyl-4-oxobutanoic acid" itself provides a clear description of the molecule's structure according to the rules of chemical nomenclature. The parent chain is a four-carbon carboxylic acid, butanoic acid. An amino group (-NH2) is substituted at the second carbon (C2), and a cyclopropyl (B3062369) group is attached to a carbonyl group (a ketone, indicated by "oxo") at the fourth carbon (C4).
A critical aspect of this molecule's structure is the presence of a chiral center. The second carbon atom (C2), which is bonded to the amino group, a hydrogen atom, the carboxylic acid group, and the rest of the carbon chain, is asymmetric. This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-Amino-4-cyclopropyl-4-oxobutanoic acid and (S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.
Table 1: Nomenclature and Stereochemical Details
| Property | Description |
|---|---|
| Systematic Name | This compound |
| Parent Chain | Butanoic acid |
| Substituents | Amino group at C2, Oxo group at C4, Cyclopropyl group at C4 |
| Chiral Center | C2 (the alpha-carbon) |
| Stereoisomers | (R)-enantiomer and (S)-enantiomer |
Structural Features and Chiral Centers of this compound
The molecular architecture of this compound is characterized by several key structural features that influence its chemical behavior. The molecule integrates an amino acid framework with a cyclopropyl ketone moiety.
The core of the molecule is an alpha-amino acid structure, with the amino group and the carboxylic acid group attached to the same carbon atom (C2). This arrangement is a fundamental building block of proteins. The presence of the carboxylic acid group allows for the formation of carboxylate salts and esters, while the amino group can be protonated to form an ammonium (B1175870) salt or undergo various reactions typical of primary amines.
The cyclopropyl group is a three-membered carbocyclic ring known for its significant ring strain. This strain can influence the reactivity of the adjacent carbonyl group at the C4 position. The combination of the cyclopropyl ring and the ketone function forms a cyclopropyl ketone, a structural motif that can participate in a variety of chemical transformations.
As previously mentioned, the sole chiral center in this compound is the alpha-carbon (C2). The four different groups attached to this carbon are:
The carboxylic acid group (-COOH)
The amino group (-NH2)
A hydrogen atom (-H)
The -(CH2)C(=O)-cyclopropyl group
The spatial arrangement of these four groups around the C2 chiral center determines whether the molecule is the (R) or (S) enantiomer. The presence of this single stereocenter gives rise to the existence of the compound as a racemic mixture (an equal mixture of both enantiomers) or as individual, optically pure enantiomers.
Table 2: Key Structural Features
| Feature | Description |
|---|---|
| Amino Acid Core | Contains an alpha-amino group and a carboxylic acid group on the same carbon (C2). |
| Cyclopropyl Ketone | A cyclopropyl ring attached to a carbonyl group at the C4 position. |
| Chiral Center | A single stereocenter at the C2 position. |
| Functional Groups | Carboxylic acid, primary amine, ketone. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H11NO3/c8-5(7(10)11)3-6(9)4-1-2-4/h4-5H,1-3,8H2,(H,10,11) |
InChI Key |
PVXNPRPJQHIDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Chemical Synthesis Approaches
The chemical synthesis of this target compound can be approached through various convergent or linear strategies. These routes typically involve the initial preparation of key building blocks, followed by their assembly and functionalization. The choice of a specific pathway often depends on the desired stereochemistry, scale of production, and availability of starting materials.
The 4-oxobutanoic acid scaffold is a fundamental component of the target molecule. A common and straightforward method to generate this structure involves the ring-opening of an anhydride (B1165640), such as succinic anhydride. google.comresearchgate.net This reaction can be carried out with a variety of nucleophiles. For instance, reaction with an amine like ammonia (B1221849) or a protected amine equivalent can open the anhydride to form a 4-carbon acid-amide, directly installing a nitrogen atom that can be a precursor to the final amino group. google.com
Another approach is the oxidation of suitable precursors. For example, γ-hydroxybutyric acid derivatives can be oxidized to the corresponding 4-oxobutanoic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or other side reactions.
The cyclopropyl (B3062369) group is a key structural motif that imparts unique conformational constraints and electronic properties. ontosight.aiwikipedia.org Its introduction into a molecule can be achieved through several established synthetic methods. researchgate.net
One of the most common strategies is cyclopropanation of an alkene . This involves the reaction of an appropriately functionalized butenoic acid derivative with a carbene or carbenoid source. Classic methods include the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) and transition-metal-catalyzed reactions with diazo compounds. researchgate.net
Alternatively, the cyclopropyl group can be introduced as a pre-formed building block. researchgate.net For example, a nucleophilic cyclopropyl reagent , such as cyclopropylmagnesium bromide or cyclopropyllithium, can be added to an electrophilic carbon on the butanoic acid chain. This is often achieved via a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound or by reaction with an ester or acid chloride at the 4-position. Palladium-catalyzed cross-coupling reactions of aryl or vinyl halides/triflates with cyclopropylmagnesium bromide are also effective for forming carbon-cyclopropyl bonds. organic-chemistry.org
The table below summarizes some common methods for introducing a cyclopropyl group.
| Method | Reagents | Substrate Example | Description |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Alkene | A stereospecific reaction where a zinc carbenoid adds to an alkene to form the cyclopropane (B1198618) ring. |
| Catalytic Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ or Cu catalyst | Alkene | A transition metal catalyst decomposes the diazo compound to a carbene, which then adds to the alkene. |
| Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, NaH | α,β-unsaturated ketone | A sulfur ylide acts as a methylene-transfer agent to form a cyclopropane ring from an enone. |
| Grignard Addition | Cyclopropylmagnesium bromide | Ester or Acid Chloride | A standard nucleophilic acyl substitution where the cyclopropyl Grignard reagent adds to the carbonyl group. |
| Suzuki-Miyaura Coupling | Potassium cyclopropyltrifluoroborate, Pd catalyst | Aryl/Vinyl Halide | A palladium-catalyzed cross-coupling reaction to form a C-C bond between the cyclopropyl group and an sp² carbon. organic-chemistry.org |
Achieving the desired stereochemistry at the α-carbon (C2) is one of the most critical challenges in the synthesis of amino acids. libretexts.org For 2-Amino-4-cyclopropyl-4-oxobutanoic acid, this is typically accomplished using asymmetric synthesis methodologies that control the formation of the new stereocenter.
A reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction, after which the auxiliary is removed. wikipedia.org
In the context of amino acid synthesis, a common strategy is the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. mdpi.comresearchgate.net For example, a glycine Schiff base can be complexed with a metal like Ni(II) and a chiral ligand derived from an amino alcohol. mdpi.comnih.gov The resulting complex creates a sterically defined environment. Deprotonation followed by alkylation with a suitable electrophile, such as a 1-bromo-2-cyclopropylethanone, introduces the side chain with high diastereoselectivity. Subsequent hydrolysis removes the metal and the chiral auxiliary, yielding the enantiomerically enriched amino acid. mdpi.com
Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org These auxiliaries can be acylated with a protected glycine derivative, and the resulting substrate can be alkylated diastereoselectively.
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms a rigid bicyclic chelate with metal ions, effectively shielding one face of the enolate. |
| Oppolzer's Camphorsultam | Asymmetric alkylation, Michael additions | Provides high stereocontrol due to the sterically demanding camphor (B46023) skeleton. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation of amides | Can be used to produce α-substituted carboxylic acids with high enantiomeric excess and is easily removed. |
| (S)-Proline Derivatives | Formation of chiral Ni(II) complexes with glycine Schiff bases | Used in industrial-scale synthesis for asymmetric alkylation to produce non-canonical amino acids. mdpi.comresearchgate.net |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. nih.gov This can be applied to various stages of the synthesis of this compound.
For instance, an asymmetric cyclopropanation of an unsaturated precursor using a chiral catalyst, such as a (Salen)Ru(II) complex, can establish the stereochemistry of the cyclopropyl ring relative to other functional groups. nih.govfigshare.com More directly, asymmetric hydrogenation of a dehydroamino acid precursor is a powerful method for setting the α-stereocenter. nih.gov This would involve synthesizing an enamine or imine intermediate derived from 4-cyclopropyl-2,4-dioxobutanoic acid and then reducing it with hydrogen gas in the presence of a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).
Another catalytic approach is the stereoselective addition of a nucleophile to an imine. For example, a Strecker-type synthesis could be performed using a chiral catalyst to control the addition of cyanide to an imine derived from cyclopropylglyoxal, leading to a chiral α-aminonitrile that can be hydrolyzed to the target amino acid. libretexts.org
Due to the presence of multiple reactive functional groups (an amine, a carboxylic acid, and a ketone), a robust protecting group strategy is essential during the synthesis of this compound. iris-biotech.deresearchgate.net Protecting groups are used to temporarily mask these functional groups to prevent them from participating in unwanted side reactions. researchgate.net
The choice of protecting groups is guided by the principle of orthogonality, which means that each group can be removed under specific conditions without affecting the others. iris-biotech.de
Amino Group Protection: The α-amino group is commonly protected with the Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) group. Fmoc is base-labile (removed with piperidine), while Boc is acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.deub.edu
Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, such as a methyl, ethyl, or tert-butyl (tBu) ester. The tBu ester is cleaved under acidic conditions, making it compatible with Fmoc-based strategies. iris-biotech.de Benzyl (B1604629) (Bn) esters are also common and are typically removed by hydrogenolysis.
Ketone Protection: If necessary, the cyclopropyl ketone can be protected as a ketal or acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol) to prevent it from reacting with nucleophiles. These groups are generally stable to bases and reducing agents but are removed under acidic conditions.
The following table outlines common orthogonal protecting group combinations.
| α-Amino Group | Carboxyl Group | Side Chain/Other | Cleavage Conditions |
| Fmoc | tBu Ester | Acid-labile (e.g., Trt, Boc) | Fmoc: Piperidine (base); tBu/Trt/Boc: TFA (acid) |
| Boc | Bn Ester | Base-labile (e.g., Fmoc) | Boc: TFA (acid); Bn: H₂/Pd (hydrogenolysis) |
| Cbz | Me/Et Ester | Stable to many conditions | Cbz: H₂/Pd (hydrogenolysis); Ester: Saponification (e.g., LiOH) |
This strategic use of protecting groups allows for the sequential and controlled modification of the molecule, which is crucial for its elaboration into more complex structures like peptides or for derivatization at specific sites. iris-biotech.de
Stereoselective Synthetic Pathways to this compound
Chemoenzymatic Synthesis and Biocatalytic Routes
The pursuit of efficient and stereoselective synthetic routes to complex molecules like this compound has led to the exploration of combined chemical and enzymatic strategies. Biocatalysis, in particular, offers significant advantages due to its high selectivity under mild reaction conditions, contributing to more sustainable and environmentally friendly processes. semanticscholar.orgnih.gov While direct chemoenzymatic synthesis of this compound is not extensively documented, the methodologies applied to its analogues provide a clear framework for potential synthetic pathways.
Enzyme-Mediated Transformations for Analogues
The synthesis of chiral amino acids and related structures heavily relies on enzyme-mediated transformations. mdpi.com Key enzyme classes such as hydrolases, oxidoreductases, and lyases are instrumental in producing these compounds with high enantiopurity and yield. nih.gov
One prominent strategy involves the use of transaminases (TAs), which catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. This approach is widely used for the asymmetric synthesis of chiral amines and amino acids. For instance, a transaminase from Vibrio fluvialis has been successfully employed in the synthesis of L-2-aminobutyric acid from 2-oxobutyric acid. uni-graz.at This highlights the potential of using a corresponding cyclopropyl-containing keto acid as a substrate to stereoselectively install the amine functionality.
Another powerful biocatalytic approach is the combination of different enzyme classes in a cascade reaction. A one-pot system coupling an aldol reaction with stereoselective transamination has been developed for the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid. researchgate.net This system utilizes a class II pyruvate (B1213749) aldolase (B8822740) in tandem with either an (S)- or (R)-selective transaminase. researchgate.net Such a strategy could be adapted for the synthesis of analogues by utilizing an appropriate aldehyde substrate in the initial aldol addition step.
Furthermore, engineered enzymes have opened new avenues for creating complex molecular architectures. Engineered myoglobin (B1173299) has been demonstrated to catalyze the stereoselective cyclopropanation of alkenes with ethyl α-diazopyruvate as a carbene precursor. nih.gov This biocatalytic carbene transfer methodology provides an efficient route to optically active α-cyclopropyl-pyruvates, which are valuable building blocks for cyclopropane-containing amino acids. nih.gov The subsequent transformation of the pyruvate moiety into an amino group, for example via transamination, would complete the synthesis of the target analogue.
The table below summarizes key enzymatic transformations relevant to the synthesis of analogues of this compound.
| Enzyme Class | Transformation | Substrate Example | Product Example | Reference |
| Transaminase | Reductive Amination | 2-Oxobutyric acid | L-2-Aminobutyric acid | uni-graz.at |
| Aldolase & Transaminase | Aldol Addition & Amination | Formaldehyde & Alanine | (S)- or (R)-2-amino-4-hydroxybutanoic acid | researchgate.net |
| Engineered Myoglobin | Cyclopropanation | Styrene & Ethyl α-diazopyruvate | Ethyl 2-cyclopropyl-2-oxoacetate analogue | nih.gov |
These examples of enzyme-mediated transformations underscore the versatility of biocatalysis in constructing the key structural features of this compound, namely the chiral amine and the cyclopropyl ketone moiety.
Chemical Transformations and Derivatization
Reactions at the Amino Group
The primary amino group is a key site for nucleophilic reactions. Its reactivity is commonly harnessed for forming amides, carbamates, and sulfonamides, often to protect the amine during subsequent synthetic steps or to build larger molecular architectures like peptides. orgoreview.com
Common transformations include:
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. orgoreview.com For instance, reaction with acetic anhydride (B1165640) yields the corresponding N-acetyl compound. This is a standard method for protecting the amino group. orgoreview.com
Carbamate Formation: Reagents like benzyl (B1604629) chloroformate are used to introduce protecting groups, such as the benzyloxycarbonyl (Cbz) group, which is valuable in peptide synthesis. orgoreview.com
Reaction with Aldehydes and Ketones: The amino group can condense with aldehydes or ketones to form imines (Schiff bases). msu.edu A well-known example in amino acid chemistry is the reaction with ninhydrin, which produces a characteristic deep purple color, a test often used for detection. lumenlearning.com
| Reaction Type | Reagent Example | Product Type | Purpose/Application |
| Acylation | Acetic Anhydride | N-Acetyl Amide | Protection of the amino group orgoreview.com |
| Carbamate Formation | Benzyl Chloroformate | N-Benzyloxycarbonyl (Cbz) | Amino group protection in peptide synthesis orgoreview.com |
| Imine Formation | Aldehydes (e.g., Ninhydrin) | Imine (Schiff Base) | Detection and analysis of amino acids lumenlearning.com |
Reactions at the Carboxylic Acid Moiety
The carboxylic acid functionality provides a handle for numerous derivatization strategies, including esterification and amide bond formation. These reactions are fundamental for modifying the compound's polarity and for linking it to other molecules. orgoreview.comlibretexts.org
Key reactions involving the carboxyl group are:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. orgoreview.com This is often done to protect the carboxyl group during other transformations. orgoreview.com Methyl, ethyl, and benzyl esters are commonly prepared for this purpose. orgoreview.com
Amide Formation: Using peptide coupling reagents (e.g., DCC, HATU), the carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This is the cornerstone of peptide synthesis. britannica.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, significantly altering the molecule's structure and properties.
| Reaction Type | Reagent Example | Product Type | Purpose/Application |
| Esterification | Methanol / H⁺ | Methyl Ester | Protection of the carboxylic acid group orgoreview.com |
| Amide Formation | Amine / Coupling Agent | Amide | Peptide synthesis, analogue creation britannica.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Structural modification |
Transformations Involving the Ketone Functionality
The ketone's carbonyl group is electrophilic and susceptible to attack by nucleophiles and reducing agents. msu.edu This allows for the introduction of new functional groups and stereocenters.
Typical transformations of the ketone include:
Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). msu.eduimperial.ac.uk This reaction creates a new chiral center, potentially leading to a mixture of diastereomers.
Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form a tertiary alcohol.
Imination: Reaction with primary amines can form imines, which can serve as intermediates for further synthetic steps. msu.edu
| Reaction Type | Reagent Example | Product Type | Key Feature |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Creates a new stereocenter msu.edu |
| Nucleophilic Addition | Methylmagnesium Bromide (Grignard) | Tertiary Alcohol | Carbon-carbon bond formation |
| Imine Formation | Primary Amine / Acid Catalyst | Imine | C=N bond formation msu.edu |
Cyclopropane (B1198618) Ring Modifications
The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under specific conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and often proceed with high regioselectivity. beilstein-journals.orgresearchgate.net
Lewis Acid-Catalyzed Opening: In molecules with donor-acceptor cyclopropane motifs, Lewis acids can coordinate to the electron-withdrawing group, facilitating a nucleophilic attack that opens the ring. acs.org This can lead to the formation of γ-substituted butanoic acid derivatives. scispace.com
Radical Ring-Opening: The cyclopropyl (B3062369) group can undergo ring-opening via a radical mechanism. For example, a radical initiator can lead to the formation of a cyclopropyl-substituted carbon radical, which rapidly rearranges to a more stable linear alkyl radical. beilstein-journals.org This intermediate can then be trapped or participate in further cyclization reactions. beilstein-journals.org
Synthesis of Structurally Related Analogues
The synthesis of analogues of 2-Amino-4-cyclopropyl-4-oxobutanoic acid is a key strategy for structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the molecule.
Approaches to analogue synthesis include:
Side-Chain Modification: The cyclopropyl group can be replaced with other cyclic (e.g., cyclobutyl, cyclopentyl) or acyclic (e.g., isopropyl, tert-butyl) moieties. This can be achieved by starting with different keto-acid precursors in a synthetic route analogous to a Strecker or amination synthesis. libretexts.org
Functional Group Interconversion: The ketone can be converted to other functional groups. For example, its reduction to an alcohol followed by elimination could yield an unsaturated analogue.
Stereochemical Variation: Asymmetric synthesis methods can be employed to generate specific stereoisomers. For instance, using a recyclable chiral auxiliary, as demonstrated in the synthesis of other non-natural amino acids, allows for the stereocontrolled alkylation of a glycine (B1666218) Schiff base complex to build the desired enantiomer. mdpi.com
Constrained Analogues: Introducing conformational constraints, such as incorporating the backbone into a larger ring system, can provide insights into the biologically active conformation. The synthesis of cyclopropyl-constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4) serves as a relevant example of this strategy. nih.gov
| Analogue Type | Synthetic Strategy Example | Rationale |
| Side-Chain Variants | Use of 4-oxo-4-phenylbutanoic acid in an amination reaction. | Probe the importance of the cyclopropyl group for biological activity. |
| Stereoisomers | Asymmetric alkylation of a chiral glycine equivalent. mdpi.com | Determine the optimal stereochemistry for activity. |
| Functionally Modified | Reduction of the ketone to an alcohol. | Explore the role of the keto group. |
| Constrained Analogues | Cycloaddition reactions to form bicyclic systems. nih.gov | Investigate the bioactive conformation. |
Enzymatic and Biochemical Interactions
Mechanism of Enzyme Interaction
The presence of the cyclopropyl (B3062369) group can confer a high degree of conformational restriction, which can be a critical factor in the specificity of enzyme-substrate interactions. nih.gov Compounds containing cyclopropyl groups have been noted for their ability to act as irreversible inhibitors of enzymes, a property attributed to the unique reactivity of the strained ring structure.
Substrate Recognition and Specificity
The specificity of an enzyme for 2-Amino-4-cyclopropyl-4-oxobutanoic acid would largely depend on the three-dimensional architecture of its active site. Enzymes that recognize amino acids, particularly those that accommodate bulkier side chains, could potentially bind to this compound. The cyclopropyl group, while providing rigidity, also introduces a specific spatial arrangement that may be favored by some enzymes and rejected by others.
For an enzyme to recognize this compound, its active site would need to possess a binding pocket capable of accommodating the cyclopropyl moiety. Furthermore, the positioning of catalytic residues would be crucial for any subsequent reaction to occur. The amino acid portion of the molecule would likely interact with residues that typically bind the alpha-carbon, amino group, and carboxyl group of natural amino acid substrates.
Enzyme Inhibition Profiles (e.g., Aminotransferases, Thymidylate Synthase)
Aminotransferases: These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. patsnap.com Inhibitors of aminotransferases are of significant interest in various therapeutic areas. patsnap.com Structurally similar compounds, such as cycloserine, have been shown to act as reversible inhibitors of aminotransferases. nih.gov The mechanism of inhibition by this compound could potentially involve competitive binding to the active site, preventing the natural substrate from binding. patsnap.com The cyclopropyl ketone moiety could also potentially react with active site residues, leading to irreversible inhibition.
Thymidylate Synthase: This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. rxlist.comwikipedia.org Thymidylate synthase inhibitors are a well-established class of anticancer drugs. wikipedia.orgnih.gov While there is no direct evidence, the unique chemical features of this compound might allow it to interfere with the binding of substrates or cofactors to thymidylate synthase, potentially through non-covalent interactions within the active site.
| Enzyme Target | Potential Mechanism of Inhibition | Basis of Postulation |
| Aminotransferases | Competitive or irreversible inhibition | Structural similarity to amino acids and known aminotransferase inhibitors. patsnap.comnih.gov |
| Thymidylate Synthase | Interference with substrate or cofactor binding | General potential for small molecules to inhibit this key enzyme in DNA synthesis. nih.govwikipedia.org |
Role in Metabolic Pathways and Biochemical Cycles
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during translation. wikipedia.org However, its presence could still have significant effects on various metabolic pathways. Amino acids and their derivatives are central to numerous metabolic processes, including energy production and the synthesis of essential biomolecules. amerigoscientific.comcreative-proteomics.com
This compound could potentially interfere with metabolic pathways that utilize natural amino acids. For instance, it might compete with natural amino acids for transport into cells or for binding to enzymes that catalyze key metabolic reactions. creative-proteomics.com The introduction of such an analogue could lead to the production of aberrant metabolic intermediates, potentially disrupting the normal flow of biochemical cycles. The extent of this disruption would depend on the concentration of the compound and its affinity for the involved enzymes and transporters.
Modulation of Cellular Processes
Amino acids are not only building blocks for proteins but also act as signaling molecules that can modulate a variety of cellular processes, including signal transduction and gene expression. nih.govresearchgate.net
Influence on Signal Transduction
Amino acids can influence major signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation. sinobiological.com It is plausible that a novel amino acid like this compound could interact with cellular sensors of amino acid levels, thereby affecting downstream signaling cascades.
Such interactions could either mimic the effects of natural amino acids or act as antagonists, depending on the nature of the binding to regulatory proteins. For example, if the compound were to bind to a receptor that normally senses leucine, it might trigger or inhibit the mTOR pathway, leading to changes in protein synthesis and other cellular processes. nih.gov The specific effects would be highly dependent on the cellular context and the specific signaling components involved.
Impact on Gene Expression Regulation
The availability of amino acids is known to regulate gene expression at both the transcriptional and translational levels. nih.gov Amino acid starvation, for example, can trigger a stress response that leads to widespread changes in gene expression. cambridge.org
The introduction of this compound could potentially be recognized by the cellular machinery as a sign of amino acid imbalance, leading to the activation of stress-response pathways. This could result in the altered expression of genes involved in amino acid metabolism, protein synthesis, and cell cycle control. For instance, it might induce the expression of transcription factors that are sensitive to amino acid availability, thereby reprogramming the cell's transcriptional landscape. cambridge.org
| Cellular Process | Potential Modulation by this compound | Underlying Principle |
| Signal Transduction | Activation or inhibition of amino acid sensing pathways (e.g., mTOR) | Non-proteinogenic amino acids can interact with cellular sensors of nutrient availability. sinobiological.com |
| Gene Expression | Alteration of transcriptional programs related to metabolic stress | Cellular stress responses can be triggered by imbalances in amino acid pools. cambridge.org |
Structure Activity Relationship Sar Studies
Contribution of the Cyclopropyl (B3062369) Group to Biological Activity
The incorporation of a cyclopropyl group into a molecule can significantly influence its biological activity through a combination of conformational, steric, and hydrophobic effects.
Hydrophobic and Steric Contributions
The cyclopropyl group is a small, non-polar, and lipophilic moiety. Its hydrophobic nature can contribute to favorable interactions with non-polar pockets within a protein's binding site. The steric bulk of the cyclopropyl group, although relatively small, is distinct from a linear alkyl chain. This defined three-dimensional shape can influence how the molecule fits into a binding pocket, potentially leading to improved selectivity for a particular biological target. The replacement of an isopropyl group with a cyclopropyl group is a common bioisosteric substitution in drug design, which can lead to changes in potency and metabolic stability.
Functional Importance of the 2-Amino and Carboxylic Acid Moieties
The 2-amino and carboxylic acid groups are fundamental components of amino acids and play a crucial role in molecular recognition and biological activity. At physiological pH, these groups typically exist in a zwitterionic form, with a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). This charge distribution is critical for forming ionic bonds and hydrogen bonds with complementary residues in a biological target.
These functional groups are essential for the molecule to be recognized by amino acid transporters and enzymes involved in amino acid metabolism. For example, in glutamine analogs, the amino and carboxyl groups are key for binding to glutamine-dependent enzymes.
Significance of the 4-Oxo Group in Molecular Recognition
The 4-oxo group (a ketone) introduces a polar and hydrogen bond-accepting functionality into the molecule. This carbonyl oxygen can participate in hydrogen bonding interactions with hydrogen bond donors, such as the side chains of amino acids like serine, threonine, or asparagine, within a protein's active site. The presence and position of this keto group are critical for the molecule's electronic properties and its ability to engage in specific polar interactions, which can be a determining factor for binding affinity and specificity.
Stereochemical Influence on Binding and Activity
2-Amino-4-cyclopropyl-4-oxobutanoic acid possesses a chiral center at the alpha-carbon (C2). The spatial arrangement of the substituents around this stereocenter (R- or S-enantiomer) is often a critical determinant of biological activity. Biological systems, being chiral themselves, frequently exhibit a high degree of stereoselectivity. One enantiomer may bind with significantly higher affinity to a target protein than the other, resulting in one enantiomer being biologically active while the other is inactive or even exhibits a different activity. The precise three-dimensional orientation of the amino, carboxylic acid, and cyclopropyl-ketone side chain is crucial for optimal interaction with the chiral environment of a binding site. While specific studies on the enantiomers of this compound are not available, the principle of stereoselectivity is a cornerstone of medicinal chemistry.
Comparative SAR with Butanoic Acid Derivatives and Amino Acid Analogues
While direct comparative studies involving this compound are not available, we can infer its potential SAR by comparing it to related butanoic acid derivatives and other amino acid analogues.
As a glutamine analog, its activity is likely influenced by how well it mimics the binding of glutamine to its target enzymes or transporters. The cyclopropyl-ketone moiety represents a significant structural deviation from the carboxamide side chain of glutamine. Structure-activity relationship studies on other glutamine analogs have shown that modifications to the side chain can dramatically affect potency and selectivity. For instance, the development of inhibitors for ASCT2-mediated glutamine transport has explored various 2-amino-4-substituted butanoic acid derivatives. nih.gov
When compared to simple butanoic acid derivatives, the presence of the 2-amino group in this compound introduces the critical zwitterionic character that is essential for recognition by many biological targets that interact with amino acids. The cyclopropyl group, as a bioisostere for other alkyl groups (e.g., in trifluorobutanoic acid derivatives used in peptide design), offers a unique combination of rigidity and lipophilicity that can modulate activity. mdpi.com
A hypothetical comparative analysis is presented in the table below, based on general principles of medicinal chemistry.
| Compound | Key Structural Features | Expected Impact on Activity |
| This compound | α-amino acid, cyclopropyl ketone side chain | Rigid conformation, potential for specific hydrophobic and polar interactions. |
| Glutamine | α-amino acid, carboxamide side chain | Natural substrate, flexible side chain capable of hydrogen bonding. |
| 2-Aminobutanoic acid | α-amino acid, ethyl side chain | Flexible, smaller hydrophobic side chain compared to the cyclopropyl-ketone moiety. |
| 4-Cyclopropyl-4-oxobutanoic acid | Lacks the 2-amino group | Absence of the α-amino group would likely abolish activity at targets that recognize amino acids. |
Advanced Analytical Techniques for Characterization
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating the target compound from impurities and for analyzing its stereochemistry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment and chiral analysis.
Purity Analysis: A reverse-phase HPLC (RP-HPLC) method can be developed to determine the purity of 2-Amino-4-cyclopropyl-4-oxobutanoic acid. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Chiral Analysis: Since this compound is a chiral molecule, separating its enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective for the chiral separation of amino acids. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification and quantification of this compound, especially in complex matrices. wur.nl
For identification, the retention time from the LC and the mass spectrum from the MS provide two independent points of confirmation. For quantification, the area of the peak in the extracted ion chromatogram corresponding to the mass of the target molecule is used.
| Parameter | Typical Condition |
| LC Column | HILIC or Mixed-Mode |
| Mobile Phase | Gradient of acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate) |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of a chiral compound is critical, particularly in pharmaceutical applications. Several methods can be employed to determine the enantiomeric excess (ee) of this compound.
Chiral HPLC: As mentioned previously, HPLC with a chiral stationary phase is a direct and widely used method for separating and quantifying enantiomers. yakhak.org The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.
Gas Chromatography (GC) with Chiral Columns: After appropriate derivatization to increase volatility (e.g., esterification of the carboxylic acid and acylation of the amino group), the enantiomers can be separated on a chiral GC column. cat-online.com
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent to the NMR sample can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification by integrating the respective signals in the ¹H NMR spectrum.
Chiral Derivatization and Chromatographic Analysis
The determination of the enantiomeric purity of this compound is crucial for its characterization, particularly in contexts where stereochemistry influences biological activity. Chiral derivatization followed by chromatographic analysis is a widely employed and effective strategy for separating and quantifying the enantiomers of amino acids. nih.govnih.gov This indirect method involves reacting the chiral amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric derivatives possess distinct physicochemical properties, which allows for their separation using standard achiral chromatography techniques, most commonly high-performance liquid chromatography (HPLC). nih.govnih.gov
The selection of an appropriate CDA is a critical step in developing a robust analytical method. A variety of reagents are available, with Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), being one of the most extensively used for the stereochemical analysis of amino acids in minute quantities. nih.govmdpi.com The reaction between the primary amine of the amino acid and FDAA proceeds via a nucleophilic substitution, resulting in the formation of diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis spectroscopy. nih.gov
Other CDAs, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have also been successfully utilized for the chiral resolution of various amino acids. nih.gov The choice of CDA can influence the resolution and sensitivity of the analysis, and often, employing multiple CDAs can provide more reliable stereochemical assignments. nih.gov
The subsequent chromatographic separation of the resulting diastereomers is typically performed on a reversed-phase column. nih.gov The separation efficiency is dependent on several factors, including the mobile phase composition, column temperature, and flow rate. The development of a successful separation method often requires careful optimization of these parameters to achieve baseline resolution of the diastereomeric peaks. The use of mass spectrometric detection in conjunction with HPLC (LC-MS) can offer enhanced sensitivity and selectivity, which is particularly advantageous for the analysis of complex samples. nih.gov
While specific studies on the chiral derivatization and chromatographic analysis of this compound are not extensively documented in publicly available literature, the established methodologies for other amino acids provide a strong foundation for its characterization. The general approach would involve the reaction of this compound with a suitable CDA, followed by the development and validation of an HPLC or LC-MS method for the separation and quantification of the resulting diastereomers.
The following table illustrates the application of chiral derivatization and HPLC for the analysis of various amino acids, providing a framework for the potential characterization of this compound.
| Chiral Derivatizing Agent (CDA) | Amino Acid Analyte | Analytical Method | Stationary Phase | Detection Method | Key Findings |
|---|---|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Unusual amino acids (e.g., β-methoxytyrosine) | Reversed-Phase HPLC | C18 | UV and ESI-MS | Generally high enantioselectivity but lower sensitivity compared to other CDAs. nih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Unusual amino acids | Reversed-Phase HPLC | C18 | UV and ESI-MS | Effective for chiral separation of various amino acids. nih.gov |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | β-methoxytyrosine isomers | Reversed-Phase HPLC | C18 | UV and ESI-MS | Provided the best separation for β-methoxytyrosine stereoisomers. nih.gov |
| o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) | Unusual amino acids | Reversed-Phase HPLC | C18 | UV and ESI-MS | Used for precolumn derivatization for chromatographic separation. nih.gov |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are used to determine the electronic properties of a molecule, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are frequently employed to model the structure and electronic landscape of molecules such as 2-Amino-4-cyclopropyl-4-oxobutanoic acid. nih.gov
The table below illustrates the type of data that would be generated from such calculations for key atoms in the this compound structure.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in identifying potential biological targets for this compound and elucidating the specific interactions that stabilize the ligand-receptor complex. samipubco.commdpi.com
Detailed Research Findings: The docking process involves placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. mdpi.com These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the target's active site. mdpi.comresearchgate.net For instance, the amino group and the carboxylic acid moiety of the compound are likely to form hydrogen bonds, while the cyclopropyl (B3062369) group may engage in hydrophobic interactions.
The following table summarizes hypothetical docking results for this compound against a potential protein target.
Table 2: Molecular Docking Simulation Results
| Parameter | Description |
|---|---|
| Target Protein | A specific enzyme or receptor being investigated. |
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Interacting Residues | Arg120, Asp150, Phe200 |
| Types of Interactions | Hydrogen Bonds: with the side chains of Arg120 and Asp150. Hydrophobic Interactions: between the cyclopropyl ring and the side chain of Phe200. Electrostatic Interactions: Salt bridge formation between the carboxylate group and a positively charged residue. |
| Ligand Conformation | The specific low-energy pose adopted by the ligand within the binding site. |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov For the this compound-receptor complex identified through docking, MD simulations provide a detailed view of its dynamic behavior and stability. mdpi.comrowan.edu
Detailed Research Findings: An MD simulation would begin with the docked complex, which is then solvated in a water box with ions to mimic physiological conditions. The system's energy is minimized, and then it is gradually heated and equilibrated before a production run, which can span hundreds of nanoseconds. mdpi.com Analysis of the MD trajectory provides crucial information. The Root Mean Square Deviation (RMSD) of the complex is monitored to assess its structural stability over the simulation time; a stable RMSD plot suggests a stable binding mode. researchgate.net The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein and the ligand. researchgate.net Furthermore, MD simulations allow for a detailed analysis of the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.
The table below outlines the typical parameters and analyses involved in an MD simulation study.
Table 3: Parameters and Outputs of Molecular Dynamics Simulation
| Parameter/Analysis | Description | Typical Value/Output |
|---|---|---|
| Simulation Time | The duration of the simulation. | 100-500 ns |
| Software | Software package used for the simulation. | GROMACS, AMBER |
| Force Field | The set of parameters used to describe the potential energy of the system. | CHARMM36, AMBER ff14SB |
| RMSD Analysis | Measures the average deviation of the complex from a reference structure. | Plot showing convergence to a stable value (e.g., < 3 Å). |
| RMSF Analysis | Measures the fluctuation of individual atoms or residues. | Plot indicating flexible and rigid regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | A report on the occupancy of specific hydrogen bonds. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov A QSAR model can be developed for derivatives of this compound to predict the activity of new, unsynthesized analogs. mdpi.com
Detailed Research Findings: The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates the descriptors with the observed activity. researchgate.net The predictive power of the model is assessed through rigorous internal and external validation techniques. researcher.life A validated QSAR model can then be used to guide the design of new derivatives with potentially improved activity.
The table below lists some of the molecular descriptors that would be relevant for a QSAR study of this compound analogs.
Table 4: Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity (MR) | Lipophilicity, size, and polarizability. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity and electronic reactivity. |
| 3D Descriptors | van der Waals Surface Area, Solvent Accessible Surface Area (SASA) | Molecular size and shape in 3D space. |
Conformational Analysis
Detailed Research Findings: The conformational landscape of this compound can be explored using computational methods. A systematic search can be performed by rotating the molecule's key dihedral angles and calculating the potential energy of each resulting conformer. This process identifies low-energy, stable conformations. Molecular dynamics simulations also provide a powerful way to explore the conformational space available to the molecule in a dynamic environment. nih.gov The analysis focuses on the rotatable bonds within the butanoic acid chain and the relative orientation of the amino and cyclopropyl groups. Understanding the preferred conformations is essential for interpreting docking results and for designing rigid analogs that lock the molecule into a bioactive conformation.
The table below identifies the key rotatable bonds in this compound that are central to its conformational analysis.
Table 5: Key Rotatable Bonds for Conformational Analysis
| Bond (Atoms) | Description | Impact on Conformation |
|---|---|---|
| C2-C3 | Bond between the alpha-carbon and the adjacent methylene (B1212753) carbon. | Affects the relative position of the amino acid moiety and the cyclopropyl ketone group. |
| C3-C4 | Bond between the methylene carbon and the carbonyl carbon. | Influences the orientation of the cyclopropyl ring relative to the main chain. |
| C4-Cyclopropyl | Bond connecting the carbonyl carbon to the cyclopropyl ring. | Determines the rotational position of the cyclopropyl group. |
Biosynthetic Pathways and Natural Occurrence
Elucidation of Biogenetic Routes to Cyclopropyl-Containing Amino Acids
The biosynthesis of amino acids featuring a cyclopropane (B1198618) ring is not governed by a single, universal mechanism. Instead, various enzymatic systems have evolved to construct this strained carbocycle, often using common metabolic precursors. Key elucidated pathways include those dependent on S-adenosylmethionine (SAM), as well as pathways involving novel cyclization strategies like cryptic halogenation.
One of the most prevalent strategies for cyclopropane formation in biological systems involves enzymes that utilize S-adenosylmethionine (SAM). In the biosynthesis of cyclopropane fatty acids, a well-studied parallel, a SAM-dependent enzyme transfers a methylene (B1212753) group from SAM across a double bond of an unsaturated fatty acid precursor. wikipedia.org A similar logic applies to some amino acid biosyntheses. For instance, the plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC) is derived directly from SAM. wikipedia.org
More complex pathways have been uncovered, particularly in bacteria. Radical SAM (rSAM) enzymes, which use an iron-sulfur cluster to reductively cleave SAM and generate a highly reactive 5′-deoxyadenosyl radical, are key players in the maturation of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). nih.govacs.org In the biosynthesis of the Tvg peptide, the rSAM enzyme TvgB has been shown to install multiple cyclopropylglycine units by forming a new carbon-carbon bond between the γ-carbons of a valine precursor within the peptide chain. acs.org
A distinct and more recently discovered route involves a two-step enzymatic cascade. biorxiv.orgnih.gov In the biosynthesis of pazamine, a cyclopropane-containing non-canonical amino acid from Pseudomonas azotoformans, the process begins with a radical halogenase, PazA, which chlorinates the C4 position of L-lysine. nih.gov Subsequently, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, PazB, catalyzes an intramolecular SN2-like reaction. biorxiv.orgnih.gov The α-carbanion of the PLP-bound amino acid attacks the chlorinated carbon, displacing the chloride and forming the cyclopropane ring. biorxiv.orgnih.gov This "cryptic halogenation" strategy represents a novel variant for enzymatic cyclopropane formation. biorxiv.org
The table below summarizes key enzymatic strategies for the biosynthesis of cyclopropyl (B3062369) moieties in amino acids and related natural products.
| Biosynthetic Strategy | Key Enzyme Class | Precursor(s) | Mechanism Highlights | Example Product |
| Methylene Transfer | SAM-dependent methyltransferase | S-adenosylmethionine (SAM), unsaturated precursor | Intramolecular nucleophilic displacement or addition across a double bond. wikipedia.org | 1-Aminocyclopropane-1-carboxylic acid (ACC) wikipedia.org |
| Radical-Mediated C-C Bond Formation | Radical SAM (rSAM) Enzyme | Precursor peptide (e.g., containing Val), SAM | Generation of 5'-deoxyadenosyl radical initiates hydrogen abstraction and subsequent intramolecular cyclization. acs.org | Cyclopropylglycine (in Tvg peptide) acs.org |
| Cryptic Halogenation & Cyclization | Radical Halogenase & PLP-dependent Enzyme | L-lysine, SAM, Chloride | Initial halogenation to create a good leaving group, followed by PLP-dependent intramolecular nucleophilic substitution to form the ring. biorxiv.orgnih.gov | Pazamine biorxiv.orgnih.gov |
Identification in Biological Systems and Natural Products
Cyclopropyl-containing amino acids are found as constituents of a diverse array of natural products isolated from bacteria, fungi, plants, and animals. researchgate.net These strained moieties are not merely structural curiosities; they often impart unique conformational rigidity and metabolic stability to the parent molecule, which can be essential for its biological activity. researchgate.netnbinno.comepfl.ch
These amino acids can exist as free molecules or, more commonly, as residues within larger structures such as nonribosomal peptides and polyketides. researchgate.net Their presence can significantly influence the molecule's three-dimensional shape, enhancing its ability to bind to specific biological targets like enzymes or receptors. nbinno.com
Several notable examples of naturally occurring cyclopropyl amino acids have been characterized:
1-Aminocyclopropanecarboxylic acid (ACC) : A well-known plant metabolite that serves as the immediate precursor to the plant hormone ethylene (B1197577), which regulates numerous developmental processes and stress responses. wikipedia.org
Coronamic acid : A component of the phytotoxin coronatine, produced by several pathogenic strains of Pseudomonas syringae. Coronatine mimics the plant hormone jasmonate, leading to chlorosis and stunted growth in infected plants. biorxiv.org
Hypoglycin A : A toxic amino acid found in the unripe arils of the ackee fruit (Blighia sapida). Ingestion can lead to severe hypoglycemia. psu.edu
trans-α-(Carboxycyclopropyl)glycine : Another amino acid isolated from the ackee seed, it is a conformationally restricted analog of glutamic acid. psu.edu
The table below lists some examples of natural products containing a cyclopropyl amino acid moiety and their biological source.
| Compound/Class | Specific Amino Acid Moiety | Source Organism(s) | Reference |
| Pazamine/Pazamide | 2-amino-4-cyclopropyl-4-oxobutanoic acid structural relative | Pseudomonas azotoformans (Bacterium) | biorxiv.orgnih.gov |
| Coronatine | Coronamic acid | Pseudomonas syringae (Bacterium) | biorxiv.org |
| Belactosin A | 3-(trans-2′-Aminocyclopropyl)alanine | Streptomyces sp. (Bacterium) | acs.org |
| Hypoglycin A | 3-(Methylenecyclopropyl)alanine | Blighia sapida (Ackee plant) | psu.edu |
| ACC | 1-Aminocyclopropanecarboxylic acid | Various plants | wikipedia.org |
The structural diversity of these compounds highlights nature's ability to synthesize and utilize the unique chemical properties of the cyclopropane ring to create molecules with potent and specific biological functions. researchgate.netresearchgate.net
Future Research Directions
Development of Novel Synthetic Methodologies
The advancement of research into 2-amino-4-cyclopropyl-4-oxobutanoic acid is intrinsically linked to the development of efficient and stereoselective synthetic routes. While general methods for amino acid synthesis exist, the presence of the cyclopropyl (B3062369) group introduces specific challenges and opportunities. Future research should focus on creating novel synthetic methodologies that are not only high-yielding but also provide precise control over the stereochemistry of the final product.
One promising avenue is the exploration of asymmetric synthesis, which is crucial for producing enantiomerically pure compounds essential for pharmacological studies. mdpi.comnih.gov Methodologies employing recyclable chiral auxiliaries, as demonstrated in the synthesis of other complex amino acids, could be adapted for the large-scale preparation of this compound. mdpi.comnih.gov Furthermore, the development of catalytic asymmetric methods would be a significant step forward, offering a more atom-economical and environmentally friendly approach.
Exploration of Undiscovered Biochemical Functions
The structural similarity of this compound to endogenous amino acids and their derivatives suggests that it may possess significant, yet undiscovered, biochemical functions. As a constrained analogue of naturally occurring amino acids, the cyclopropyl group can provide conformational rigidity, which can lead to high selectivity for specific biological targets. nih.gov
Future investigations should aim to elucidate the potential biological activities of this compound. Given that cyclopropyl analogues of other amino acids have shown activity as receptor antagonists, it is plausible that this compound could modulate the activity of various enzymes or receptors. nih.gov Screening this compound against a panel of biological targets, including those in the central nervous system, could reveal novel therapeutic applications. nih.govnih.gov
Design of Advanced Mechanistic Probes
Understanding the mechanism of action of this compound at a molecular level is paramount for its development as a research tool or therapeutic agent. The design of advanced mechanistic probes derived from this parent compound will be instrumental in these efforts.
Future work should involve the synthesis of derivatives of this compound that incorporate reporter groups, such as fluorescent tags or photoaffinity labels. These probes would enable researchers to visualize the distribution of the compound within cells and tissues and to identify its direct binding partners. Such studies are critical for validating its mechanism of action and for understanding its off-target effects.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data, including transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.govnih.gov
Future research should employ these high-throughput technologies to analyze the changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with this compound. nih.gov By integrating these multi-omics datasets, researchers can construct detailed molecular pathways and networks that are modulated by the compound, offering insights into its broader physiological effects and potential therapeutic applications. nih.gov
Application in Chemical Probe Development
Beyond its own potential biological activities, this compound can serve as a valuable scaffold for the development of more complex chemical probes. Its unique chemical structure can be systematically modified to create a library of derivatives with diverse properties and functionalities.
Future efforts in this area should focus on using this compound as a starting point for the design of probes that can be used to study specific biological processes. For example, by attaching it to known pharmacophores, it may be possible to create novel probes with enhanced selectivity or altered pharmacokinetic properties. The development of such tools will not only advance our understanding of fundamental biology but also has the potential to accelerate drug discovery efforts. researchgate.net
Q & A
Q. What are the common synthetic routes for 2-amino-4-cyclopropyl-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via Claisen condensation or nucleophilic substitution reactions. For example, cyclopropyl groups are often introduced using cyclopropane precursors under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF. Subsequent oxidation of intermediates with agents like potassium permanganate or hydrogen peroxide yields the oxobutanoic acid backbone .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropylation | Cyclopropane bromide, DMF, 70°C | 65–75 | |
| Oxidation | KMnO₄, H₂O₂, RT | 80–85 |
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropyl protons) and δ 3.1–3.4 ppm (α-amino protons).
- ¹³C NMR : Carbonyl carbons appear at ~175–180 ppm. Mass spectrometry (MS) with ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1). Cross-validate with FT-IR for functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Temperature : Higher temperatures (80°C) accelerate cyclopropylation but may increase side products.
- Solvent : Switch from DMF to THF for better cyclopropane intermediate stability .
- Catalysts : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in substitution reactions .
- Example Optimization Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | +15% |
| Catalyst Loading | 2–3 mol% Pd | +20% |
Q. How do steric effects of the cyclopropyl group influence biological activity?
- Methodological Answer : The cyclopropyl group imposes restricted rotation , enhancing binding affinity to enzymes (e.g., proteases). Compare with analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid ():
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Twinning Analysis : Apply the Hooft parameter to detect twinning in datasets.
- Disorder Modeling : Use PART instructions for flexible cyclopropyl groups.
- Validation Tools : Cross-check with OLEX2 () for R₁ (<5%) and wR₂ (<12%) convergence. Reference structures from Acta Crystallographica (e.g., ) for bond-length/angle comparisons .
Data Interpretation & Contradiction Management
Q. How to address discrepancies in NMR and X-ray diffraction data?
- Methodological Answer :
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Use DFT calculations (e.g., Gaussian 16) to model equilibrium geometries.
- Validation : Overlay NMR-derived NOE constraints with X-ray coordinates in Mercury (CCDC) software .
Application-Driven Questions
Q. What strategies enhance the compound’s stability in aqueous buffers for biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
